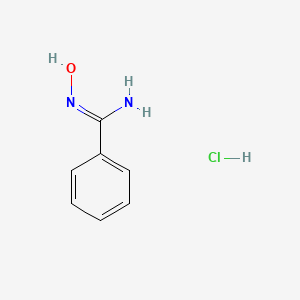

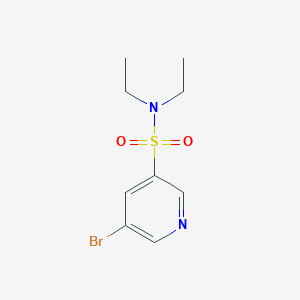

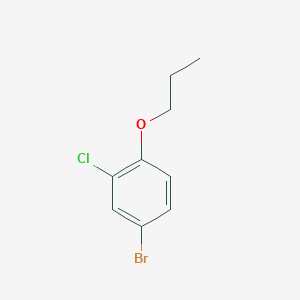

![molecular formula C6H9N3S B1290288 1-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-3-基)甲胺 CAS No. 912771-25-6](/img/structure/B1290288.png)

1-(5,6-二氢咪唑并[2,1-b][1,3]噻唑-3-基)甲胺

描述

“1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their broad range of pharmaceutical applications, including their use as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, including “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine”, is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis

The molecular structure of “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be influenced by various factors, including the structure of the starting reagents . For instance, when electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine” can be determined using various techniques. For instance, the IR and NMR spectra can provide information about the compound’s functional groups and chemical environment .科学研究应用

抗癌药物开发

5,6-二氢咪唑并[2,1-b][1,3]噻唑的结构已被探索用于潜在的抗癌特性。 研究表明,该化合物的衍生物显示出抑制肾癌细胞生长的中等能力,对其他癌细胞系(如前列腺癌、结肠癌和白血病)具有不同的作用 。这表明它在开发靶向癌症疗法方面的实用性。

抗菌和抗菌应用

该类化合物已显示出显着的抗菌和抗菌活性。 这使得它们对于合成能够对抗耐药菌株并治疗各种感染性疾病的新药具有价值 。

抗炎用途

5,6-二氢咪唑并[2,1-b][1,3]噻唑的抗炎特性使其成为治疗慢性炎症性疾病的候选药物。 它们可用于开发缓解关节炎和炎症性肠病等疾病炎症相关症状的药物 。

免疫调节作用

这些化合物已显示出作为免疫调节剂的潜力。 它们可用于调节自身免疫性疾病中的免疫系统或增强免疫缺陷状况下的免疫反应 。

抗结核剂

5,6-二氢咪唑并[2,1-b][1,3]噻唑的抗结核活性在对抗结核病方面尤其令人关注。 它们可能导致创建更有效地对抗耐药型结核分枝杆菌的新疗法 。

不对称合成中的催化剂

这些化合物的空间结构为其在不对称合成中作为催化剂提供了机会。 该应用在制药行业中对于生产对映异构体纯的物质至关重要,这些物质可能具有不同的治疗效果.

作用机制

Target of Action

Similar compounds in the imidazo[2,1-b][1,3]thiazole class have been associated with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .

Mode of Action

The chemical reactions of similar compounds are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The type of product formed depends on the structure of the starting reagents .

Biochemical Pathways

Similar compounds have been shown to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Result of Action

Similar compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .

实验室实验的优点和局限性

The use of DHITM in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is highly soluble in water, making it easy to use in aqueous solutions. Furthermore, it has a wide range of applications in the fields of chemistry, biochemistry, and biology.

However, there are some limitations to the use of DHITM in laboratory experiments. It is a highly reactive compound and can react with other compounds, leading to the formation of byproducts. Additionally, it is toxic and can be harmful if inhaled or ingested.

未来方向

The future of DHITM research is promising. It has potential applications in the fields of drug design, enzyme inhibition, and protein-ligand interactions. Additionally, it has potential therapeutic applications, such as the treatment of cancer and inflammation. Further research is needed to explore the potential of DHITM and to develop more effective and efficient methods for its synthesis and use.

合成方法

DHITM can be synthesized using various methods, such as the Ullmann reaction, the Wittig reaction, and the Curtius reaction. The Ullmann reaction is the most commonly used method for the synthesis of DHITM. In this reaction, an aryl halide is reacted with an amine in the presence of a copper catalyst to form an aryl amine. The aryl amine is then reacted with a thiourea in the presence of a base to form the desired product.

生化分析

Biochemical Properties

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular metabolism . Additionally, the compound interacts with proteins involved in DNA repair, potentially enhancing its anticancer properties .

Cellular Effects

The effects of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death . Furthermore, the compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating these pathways, 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine can inhibit the growth of cancer cells and promote their death .

Molecular Mechanism

At the molecular level, 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine exerts its effects through various mechanisms. It binds to the active sites of specific enzymes, inhibiting their activity and altering cellular processes . For example, the compound can inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair . This inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells . Additionally, the compound can modulate gene expression by interacting with transcription factors, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine have been studied over time. The compound exhibits stability under various conditions, maintaining its activity for extended periods . It can undergo degradation in the presence of certain enzymes, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as liver and kidney damage . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, the compound can influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine plays a critical role in its activity. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . By understanding its subcellular localization, researchers can gain insights into the mechanisms underlying its biological effects .

属性

IUPAC Name |

5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-10-6-8-1-2-9(5)6/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSGPRPKBJAGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CSC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240643 | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912771-25-6 | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroimidazo[2,1-b]thiazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

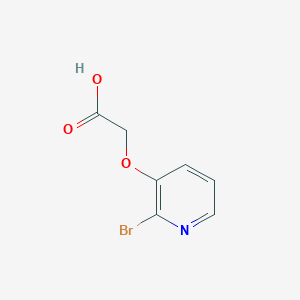

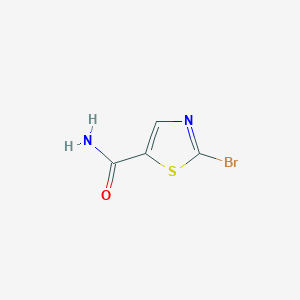

![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B1290213.png)